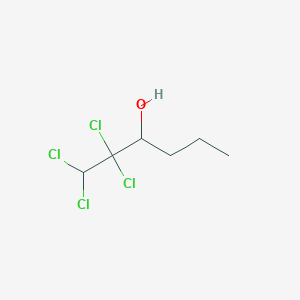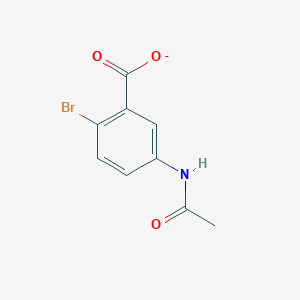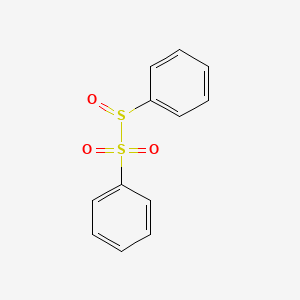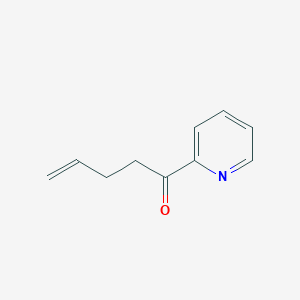![molecular formula C18H31O2P B14744587 Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane](/img/structure/B14744587.png)
Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane is an organophosphorus compound characterized by the presence of phenyl and phosphane groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane typically involves the reaction of phenylphosphane with 2-[(2-methylpropan-2-yl)oxy]ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or phosphane groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphane compounds.
科学研究应用
Chemistry
In chemistry, Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane is used as a ligand in coordination chemistry. It forms complexes with transition metals, which are studied for their catalytic properties in various organic reactions.
Biology
The compound’s ability to form stable complexes with metals makes it useful in biological studies, particularly in the development of metal-based drugs and imaging agents.
Medicine
In medicine, research is focused on the potential use of this compound in drug delivery systems and as a component in pharmaceuticals that target specific molecular pathways.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced composites.
作用机制
The mechanism of action of Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by forming stable complexes, thereby influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Triphenylphosphane: Another organophosphorus compound with similar coordination properties.
Bis(diphenylphosphino)ethane: A bidentate ligand used in coordination chemistry.
Phenylphosphane: A simpler analog with similar reactivity.
Uniqueness
Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane is unique due to the presence of the 2-[(2-methylpropan-2-yl)oxy]ethyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it particularly useful in applications requiring selective binding and stability under various conditions.
属性
分子式 |
C18H31O2P |
|---|---|
分子量 |
310.4 g/mol |
IUPAC 名称 |
bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane |
InChI |
InChI=1S/C18H31O2P/c1-17(2,3)19-12-14-21(15-13-20-18(4,5)6)16-10-8-7-9-11-16/h7-11H,12-15H2,1-6H3 |
InChI 键 |
HCXGFSDIMIXWQP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OCCP(CCOC(C)(C)C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


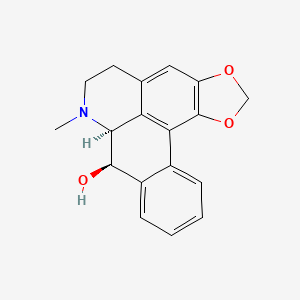
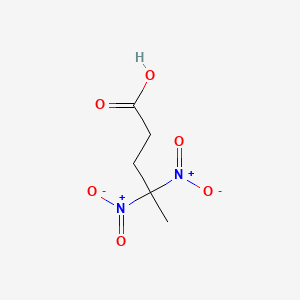


![3-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonyl-2-ethylpentanoic acid](/img/structure/B14744524.png)
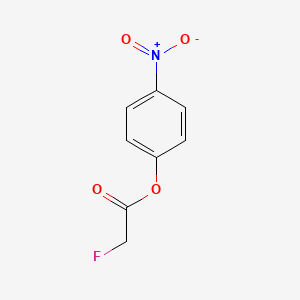

![2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane](/img/structure/B14744551.png)

